molecular formula C11H11NO2S B1298783 3-(1H-indol-3-ylsulfanyl)propanoic Acid CAS No. 80412-20-0

3-(1H-indol-3-ylsulfanyl)propanoic Acid

Cat. No.: B1298783
CAS No.: 80412-20-0
M. Wt: 221.28 g/mol
InChI Key: VTEKIXUQAPZEIB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(1H-indol-3-ylsulfanyl)propanoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. The indole ring in its structure allows it to bind to various receptors and enzymes, potentially influencing their activity. For instance, indole derivatives are known to interact with enzymes such as tryptophanase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The sulfanyl group may also contribute to the compound’s reactivity, allowing it to form disulfide bonds with cysteine residues in proteins, thereby affecting protein function and stability .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR) and peroxisome proliferator-activated receptors (PPARs). By binding to these receptors, this compound may alter the transcription of target genes involved in detoxification, inflammation, and lipid metabolism . Additionally, the compound’s ability to form disulfide bonds with proteins can impact cellular redox status and protein function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The indole ring allows the compound to bind to specific receptors and enzymes, influencing their activity. For instance, binding to the aryl hydrocarbon receptor (AhR) can lead to the activation of detoxification enzymes such as cytochrome P450s. The sulfanyl group enables the compound to form disulfide bonds with cysteine residues in proteins, potentially leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can be sensitive to light and oxidation, leading to degradation over time. This degradation can affect the compound’s biological activity and its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antioxidant activity and modulation of gene expression. At high doses, it can lead to toxic or adverse effects. For example, high doses of indole derivatives have been associated with oxidative stress, inflammation, and disruption of cellular homeostasis. It is important to determine the threshold doses that elicit beneficial versus toxic effects to ensure safe and effective use of the compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which are involved in the detoxification of xenobiotics. Additionally, the indole ring can undergo hydroxylation and other modifications, leading to the formation of metabolites with different biological activities. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall metabolic profile. These metabolic pathways can influence the compound’s bioavailability, activity, and potential therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For instance, indole derivatives are known to interact with organic anion transporters and multidrug resistance proteins, which can affect their cellular uptake and efflux. The compound’s distribution within tissues can also be influenced by its ability to bind to plasma proteins and its lipophilicity. These factors determine the compound’s localization and accumulation in different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can interact with specific biomolecules and influence cellular processes. The sulfanyl group may also play a role in directing the compound to specific subcellular locations by forming disulfide bonds with proteins in those compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-ylsulfanyl)propanoic Acid typically involves the cyclization of indole derivatives. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction conditions, such as the use of AIBN and hypophosphorous acid, makes it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-ylsulfanyl)propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-indol-3-ylsulfanyl)propanoic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-ylsulfanyl)propanoic Acid is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This uniqueness makes it valuable in research focused on redox biology and enzyme inhibition .

Properties

IUPAC Name

3-(1H-indol-3-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)5-6-15-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKIXUQAPZEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355194
Record name 3-(1H-indol-3-ylsulfanyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80412-20-0
Record name 3-(1H-indol-3-ylsulfanyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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